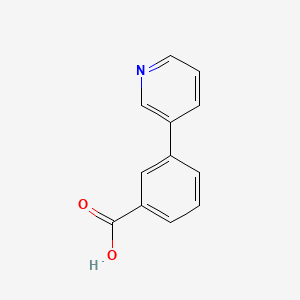

3-(Pyridin-3-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXASTGBSGPFLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383794 | |

| Record name | 3-(Pyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-77-7 | |

| Record name | 3-(Pyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyridin-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyridin-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 3-(Pyridin-3-yl)benzoic acid, a key building block in medicinal chemistry and materials science. This guide details a common and efficient synthetic protocol via Suzuki-Miyaura cross-coupling and outlines the expected analytical characterization of the final compound.

Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a carbon-carbon bond between an aryl halide (3-bromobenzoic acid) and an organoboron compound (pyridine-3-boronic acid).

Reaction Scheme

The overall reaction is as follows:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[1][2]

Materials and Equipment:

-

3-Bromobenzoic acid

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous phase with ethyl acetate (3x) to remove non-polar impurities and the catalyst. Discard the organic layers.

-

Carefully acidify the aqueous layer to pH ~4-5 with 2M HCl. The product will precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water and then with a small amount of cold diethyl ether.

-

For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture.

-

Dry the purified white solid under vacuum to yield this compound.

-

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical data for the compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 4385-77-7 | [3] |

| Molecular Formula | C₁₂H₉NO₂ | [3] |

| Molecular Weight | 199.21 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 202 - 205.5 °C | [4] |

| IUPAC Name | 3-pyridin-3-ylbenzoic acid | [3] |

Spectroscopic Data

The following section details the expected spectroscopic data for this compound. Note: As a comprehensive, experimentally verified dataset is not available in a single public source, these values are based on theoretical predictions and analysis of the constituent functional groups.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.1 ppm (s, 1H): Carboxylic acid proton (-COOH). Expected to be a broad singlet.

-

δ ~8.9-9.1 ppm (m, 1H): Pyridyl proton ortho to the nitrogen.

-

δ ~8.6-8.7 ppm (m, 1H): Pyridyl proton para to the nitrogen.

-

δ ~8.2-8.3 ppm (m, 1H): Benzoic acid proton ortho to the carboxyl group and adjacent to the pyridine ring.

-

δ ~8.0-8.1 ppm (m, 1H): Pyridyl proton meta to the nitrogen and adjacent to the benzoic acid ring.

-

δ ~7.8-7.9 ppm (m, 1H): Benzoic acid proton para to the carboxyl group.

-

δ ~7.5-7.7 ppm (m, 2H): Remaining benzoic acid and pyridyl protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167 ppm: Carboxylic acid carbonyl carbon.

-

δ ~148-152 ppm: Pyridyl carbons adjacent to nitrogen.

-

δ ~124-140 ppm: Aromatic carbons (both rings).

-

δ ~129-132 ppm: Quaternary carbon of the benzoic acid ring attached to the pyridine.

-

2.2.2. Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~1710-1680 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.

-

~1600, 1580, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

-

~1320-1210 cm⁻¹: C-O stretch.

-

~920 cm⁻¹ (broad): O-H out-of-plane bend.

2.2.3. Mass Spectrometry (MS)

-

[M+H]⁺: Expected at m/z = 200.07.

-

[M-H]⁻: Expected at m/z = 198.06.

-

Fragmentation: Expect loss of H₂O (m/z = 181) and COOH (m/z = 154) from the parent ion.

Logical Workflow and Relationships

The following diagram illustrates the logical workflow from starting materials to final product analysis.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(Pyridin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Pyridin-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available experimental and computational data, details relevant experimental protocols, and provides visual workflows to aid in the understanding and application of this compound in research and development settings.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the available data for this compound.

Table 1: General and Physical Properties

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₂H₉NO₂ | Experimental | [1][2] |

| Molar Mass | 199.21 g/mol | Experimental | [1] |

| Melting Point | 202-205.5 °C | Experimental | [3] |

| Appearance | White to off-white solid | Experimental | [1][3] |

| Boiling Point | 420.1 ± 28.0 °C | Predicted | [3] |

| Density | 1.241 ± 0.06 g/cm³ | Predicted | [3] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Data Type | Reference |

| Aqueous Solubility | 1.7 g/L (at 25 °C) | Experimental (unverified) | [1] |

| logP (Octanol/Water) | 2.4468 | Predicted | [2] |

Table 3: Ionization and Surface Properties

| Property | Value | Data Type | Reference |

| pKa | 3.78 ± 0.10 | Predicted | [3] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Predicted | [2] |

| Hydrogen Bond Donor Count | 1 | Predicted | [2] |

| Hydrogen Bond Acceptor Count | 2 | Predicted | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying physicochemical data. The following sections outline standard experimental protocols for determining key properties of this compound.

Synthesis of this compound (Suzuki Coupling)

A common method for the synthesis of this compound is the Suzuki coupling reaction.

Materials:

-

3-Carboxyphenylboronic acid

-

3-Bromopyridine

-

Potassium carbonate (K₂CO₃)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-carboxyphenylboronic acid and 3-bromopyridine in a 1:1 mixture of acetonitrile and water.

-

Add potassium carbonate and bis(triphenylphosphine)palladium(II) chloride to the mixture.

-

Heat the reaction mixture to reflux and stir overnight.

-

After the reaction is complete, filter the hot suspension and concentrate the filtrate to half its original volume.

-

Wash the concentrated aqueous phase with dichloromethane.

-

Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield this compound.[3]

Caption: Suzuki coupling synthesis of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

-

This compound

-

Purified water (or buffer of desired pH)

-

Thermostatically controlled shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of water or buffer in a sealed container.

-

Agitate the container in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Perform the experiment in triplicate to ensure accuracy.

Caption: Shake-flask method for aqueous solubility determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Inert gas (e.g., nitrogen)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Purge the solution with an inert gas to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode in the solution and monitor the initial pH.

-

Titrate the solution with a standardized titrant (e.g., NaOH for an acidic compound). Add the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

Caption: Potentiometric titration workflow for pKa determination.

Determination of logP (Shake-Flask Method)

The shake-flask method is also the traditional and most reliable method for measuring the partition coefficient (logP).

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, UV-Vis)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol and water/buffer together for 24 hours and then allowing the phases to separate.

-

Dissolve a small amount of this compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely, using a centrifuge if necessary to break up emulsions.

-

Carefully sample a known volume from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Shake-flask method for logP determination.

References

An In-depth Technical Guide to 3-(Pyridin-3-yl)benzoic Acid (CAS: 4385-77-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)benzoic acid, with the CAS number 4385-77-7, is a heterocyclic aromatic compound that holds significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a benzoic acid and a pyridine moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery based on the activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 4385-77-7 | [1][2][3] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2][3] |

| Molecular Weight | 199.21 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 202-205.5 °C | [1] |

| Boiling Point (Predicted) | 420.1 ± 28.0 °C | [1] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.78 ± 0.10 | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides a robust route to forming the carbon-carbon bond between the pyridine and benzene rings.

Experimental Protocol: Suzuki Coupling

This protocol outlines the synthesis of this compound from 3-bromopyridine and 3-carboxyphenylboronic acid.

Materials:

-

3-Bromopyridine

-

3-Carboxyphenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 3-bromopyridine (1.0 equivalent) and 3-carboxyphenylboronic acid (1.1 equivalents) in a 1:1 mixture of acetonitrile and water.

-

To this solution, add potassium carbonate (3.0 equivalents) and bis(triphenylphosphine)palladium(II) chloride (0.03 equivalents).

-

Heat the reaction mixture to reflux and stir vigorously overnight.

-

After the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS), cool the mixture to room temperature.

-

Filter the hot suspension and concentrate the filtrate to approximately half of its original volume under reduced pressure.

-

Wash the concentrated aqueous phase with dichloromethane to remove any non-polar impurities.

-

Carefully adjust the pH of the aqueous phase to approximately 3 using 1 M hydrochloric acid. This will precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water to remove any remaining inorganic salts.

-

Dry the purified this compound under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Suzuki coupling synthesis workflow for this compound.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring will likely appear at lower field (higher ppm) compared to those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid proton will exhibit a broad singlet at a very downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons will resonate in the region of 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations from the aromatic rings, typically appearing just above 3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (199.21). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the pyridine and benzene rings.

Potential Applications in Drug Discovery

While there is limited direct research on the biological activity of this compound, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable scaffold or intermediate in drug discovery.

As a Building Block for Bioactive Molecules

The presence of both a carboxylic acid and a pyridine ring allows for diverse chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the pyridine nitrogen can be quaternized or serve as a hydrogen bond acceptor. These properties make it an attractive starting material for creating libraries of compounds for high-throughput screening.

Inferred Biological Activities from Analogs

-

Antibacterial Agents: Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have shown promising antibacterial activity, suggesting that the 3-pyridinyl moiety can be incorporated into novel antibiotic scaffolds.[4]

-

Anticancer Agents: Benzoic acid and pyridine derivatives are common features in a wide array of anticancer compounds. They can be found in molecules targeting various pathways involved in cancer progression.[5]

-

Anti-inflammatory Agents: The pyridine and benzimidazole cores are present in some inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. While not a direct analog, this highlights the potential for pyridine-containing benzoic acids in the design of kinase inhibitors.

Logical Relationship for Drug Discovery Potential

Caption: Potential drug discovery applications of this compound.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting. It is classified with the following hazard statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[1]

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and an established synthetic route. While direct biological data is sparse, its structural components are prevalent in a multitude of bioactive compounds, underscoring its potential as a key building block in the development of new therapeutics, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C12H9NO2 | CID 2795575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Pyridin-3-yl-benzoic acid [sobekbio.com]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

Spectroscopic and Structural Elucidation of 3-(Pyridin-3-yl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

-

Molecular Formula: C₁₂H₉NO₂

-

Molecular Weight: 199.21 g/mol [1]

-

CAS Number: 4385-77-7[1]

-

Appearance: Solid

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(Pyridin-3-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.5 - 13.0 | br s | 1H, -COOH |

| 9.0 - 8.8 | m | 1H, Pyridinyl-H |

| 8.7 - 8.5 | m | 1H, Pyridinyl-H |

| 8.3 - 8.1 | m | 1H, Benzoyl-H |

| 8.1 - 7.9 | m | 1H, Pyridinyl-H |

| 7.8 - 7.6 | m | 2H, Benzoyl-H |

| 7.6 - 7.4 | m | 1H, Pyridinyl-H |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 167.0 | -COOH |

| 151.0 | Pyridinyl-C |

| 148.5 | Pyridinyl-C |

| 138.0 | Benzoyl-C |

| 135.5 | Pyridinyl-C |

| 132.0 | Benzoyl-C |

| 131.5 | Benzoyl-C |

| 130.0 | Benzoyl-C |

| 129.5 | Benzoyl-C |

| 124.0 | Pyridinyl-C |

Note: This data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. However, the expected characteristic absorption bands can be inferred from the known spectra of benzoic acid and pyridine derivatives.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic rings) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 960-900 | Broad | O-H bend (Out-of-plane) |

Mass Spectrometry (MS)

Experimental mass spectrometry data has been reported for this compound.

Table 4: Experimental Mass Spectrometry Data for this compound

| m/z | Ion | Source |

| 200 | [M+H]⁺ | LC-MS (ESI)[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Further dilute the stock solution to a final concentration of around 1-10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it onto an appropriate LC column for separation prior to mass analysis.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Crystal Structure of 3-(Pyridin-3-yl)benzoic Acid: A Technical Examination

An in-depth analysis of the crystallographic data and experimental protocols related to the synthesis and structural determination of pyridinylbenzoic acid isomers.

Executive Summary

This technical guide addresses the crystal structure of 3-(Pyridin-3-yl)benzoic acid. Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure for this compound could not be located in the public domain. However, detailed crystallographic data is available for the closely related isomer, 3-(4-Pyridyl)benzoic acid. This document provides a thorough analysis of the crystal structure of 3-(4-Pyridyl)benzoic acid as a valuable comparative study. Additionally, a documented synthesis protocol for this compound is included. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of pyridine and benzoic acid derivatives.

Introduction

Pyridinylbenzoic acids are a class of compounds that incorporate both a pyridine and a benzoic acid moiety. These structures are of significant interest in medicinal chemistry and materials science due to their potential for forming hydrogen bonds and coordination complexes. The specific arrangement of the pyridine and benzoic acid groups, as well as their intermolecular interactions in the solid state, dictates the physicochemical properties of the resulting crystals. This guide focuses on the structural aspects of these compounds, providing a detailed look at the available crystallographic data for a key isomer and the synthetic methodology for the target compound.

Synthesis of this compound

While the crystal structure is not available, a method for the synthesis of this compound has been documented. The synthesis proceeds via a Suzuki coupling reaction.

Experimental Protocol

The following protocol describes the synthesis of this compound:

-

Reactant Preparation : 3-Carboxyphenylboronic acid (1.5 g, 9 mmol) and 3-bromopyridine (1.5 g, 9.9 mmol) are dissolved in a solvent mixture of acetonitrile (40 mL) and water (40 mL).

-

Addition of Reagents : Potassium carbonate (5.5 g, 40 mmol) and bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) are subsequently added to the reaction mixture.

-

Reaction : The mixture is stirred under reflux conditions overnight.

-

Work-up : Upon completion, the suspension is filtered while hot, and the filtrate is concentrated to half its original volume. The concentrated aqueous phase is washed with dichloromethane.

-

Precipitation : The pH of the aqueous phase is adjusted to 3 with 1 M hydrochloric acid, leading to the precipitation of the solid product.

-

Isolation : The precipitated solid is filtered, washed with water, and dried under vacuum to yield this compound.

Crystal Structure of 3-(4-Pyridyl)benzoic Acid

The crystal structure of the isomer 3-(4-Pyridyl)benzoic acid has been determined by single-crystal X-ray diffraction. The molecule, with the chemical formula C₁₂H₉NO₂, is not planar. The dihedral angle between the benzene and pyridine rings is 32.14(7)°. Furthermore, the carboxyl group is slightly twisted with respect to the benzene ring by 11.95(10)°. In the crystal structure, neighboring molecules are linked into infinite chains along the c-axis by intermolecular O—H⋯N hydrogen bonds[1][2].

Crystallographic Data

The crystallographic data for 3-(4-Pyridyl)benzoic acid is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1][2][3]

| Parameter | Value |

| Empirical Formula | C₁₂H₉NO₂ |

| Formula Weight | 199.20 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.839(3) |

| b (Å) | 7.013(7) |

| c (Å) | 19.469(10) |

| Volume (ų) | 1890(2) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 0.10 |

| Crystal Size (mm) | 0.33 × 0.25 × 0.20 |

| R_int_ | 0.041 |

| Final R indices [I > 2σ(I)] | R1 = 0.045 |

| R indices (all data) | wR2 = 0.135 |

Experimental Protocol for Crystal Growth and Structure Determination

The following protocol was used for the crystallization and structural analysis of 3-(4-Pyridyl)benzoic acid:

-

Purification : Commercially available 3-(4-Pyridyl)benzoic acid was purified by repeated recrystallization from anhydrous ethanol.

-

Data Collection : A Bruker APEXII CCD area-detector diffractometer was used for data collection.

-

Structure Solution and Refinement : The structure was solved using SIR97 and refined with SHELXL97. All H atoms attached to C and O atoms were fixed geometrically and treated as riding atoms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of pyridinylbenzoic acids.

Caption: Workflow for the synthesis of this compound and the crystallographic analysis of 3-(4-Pyridyl)benzoic acid.

Conclusion

While the crystal structure of this compound remains elusive in the public domain, a comprehensive understanding of a closely related isomer, 3-(4-Pyridyl)benzoic acid, has been presented. The detailed crystallographic data and experimental protocols for the 4-pyridyl isomer provide a valuable reference point for researchers working with this class of compounds. The provided synthesis method for this compound offers a practical route to obtaining this compound for further study, including potential future crystallographic analysis. It is recommended that future work focus on the crystallization of this compound to elucidate its solid-state structure and allow for a direct comparison with its isomers.

References

Solubility Profile of 3-(Pyridin-3-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Pyridin-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. This document summarizes the available quantitative solubility data, offers insights into its expected solubility in various solvents based on its chemical structure, and provides a detailed experimental protocol for solubility determination.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid group and a pyridine ring. This unique structure imparts amphoteric properties, influencing its solubility in different media. Understanding the solubility of this compound is critical for a range of applications, including drug formulation, crystallization studies, and reaction chemistry. The presence of the polar carboxylic acid and the basic nitrogen atom in the pyridine ring suggests a pH-dependent aqueous solubility and potential for dissolution in both acidic and basic solutions, as well as in polar organic solvents.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. A single experimental value for its solubility in water has been reported.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| Water | 25 | 1.7 | 0.0085 | [1] |

Molar solubility calculated using a molar mass of 199.21 g/mol .

Qualitative Solubility Profile and Discussion

Based on the chemical structure of this compound and the known solubility of its parent compounds, benzoic acid and pyridine, a qualitative assessment of its expected solubility can be made.

-

Aqueous Solubility: The compound is described as sparingly soluble in water[1]. The presence of the polar carboxylic acid and the nitrogen atom of the pyridine ring allows for hydrogen bonding with water molecules. Its aqueous solubility is expected to be pH-dependent. In acidic solutions, the pyridine nitrogen will be protonated, forming a more soluble cationic species. In basic solutions, the carboxylic acid will be deprotonated, forming a more soluble anionic salt.

-

Polar Organic Solvents: Similar to benzoic acid, which is soluble in alcohols, ethers, and other polar organic solvents, this compound is expected to exhibit good solubility in solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). A related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is noted to have some solubility in methanol and DMSO[2].

-

Non-Polar Organic Solvents: The solubility in non-polar solvents such as hexane or toluene is expected to be low, consistent with the behavior of benzoic acid[3][4]. The polar functional groups dominate the molecule's properties, limiting its interaction with non-polar solvent molecules.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents, based on the widely accepted shake-flask method.[5][6][7][8][9]

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, phosphate buffer pH 7.4)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

4.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial or flask. Ensure there is a visible excess of undissolved solid.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered saturated solution as necessary and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) or analyze it by HPLC.

-

Calculation: Determine the concentration of the dissolved this compound in the saturated solution using the previously generated calibration curve.

4.4. Data Reporting

The solubility should be reported in units of g/L and mol/L, along with the solvent used and the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. scribd.com [scribd.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Thermal Stability and Decomposition of 3-(Pyridin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 3-(Pyridin-3-yl)benzoic acid. While specific, publicly available experimental data for this compound is limited, this document extrapolates its likely thermal behavior based on the well-understood properties of its constituent benzoic acid and pyridine functional groups. Detailed, generalized experimental protocols for key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are provided to enable researchers to generate empirical data. This guide is intended to be a foundational resource for professionals involved in the development, handling, and formulation of this compound, facilitating informed decisions on its processing, storage, and stability assessment.

Introduction

This compound (C₁₂H₉NO₂) is a bifunctional organic molecule incorporating both a benzoic acid and a pyridine ring.[1][2] This unique structure makes it a valuable building block in medicinal chemistry and materials science. The pyridine moiety offers a basic nitrogen atom for hydrogen bonding and coordination chemistry, while the carboxylic acid group provides a site for salt formation, esterification, and other derivatization.[3][4]

Understanding the thermal stability of this compound is of paramount importance for several aspects of drug development and material science, including:

-

Manufacturing: Defining safe temperature ranges for synthesis, purification, and processing.

-

Formulation: Ensuring the compound remains stable during the formulation of drug products.

-

Storage and Shelf-life: Establishing appropriate storage conditions to prevent degradation over time.

-

Regulatory Compliance: Providing essential data for regulatory submissions.

Predicted Thermal Properties

Based on the known thermal behavior of benzoic acid and pyridine derivatives, the following properties can be anticipated for this compound. It is crucial to note that these are predictions and must be confirmed through empirical analysis.

-

Melting Point: Benzoic acid has a melting point of approximately 122 °C. The presence of the pyridine ring and the potential for intermolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton are expected to result in a significantly higher melting point for this compound.

-

Decomposition Temperature: The thermal decomposition of benzoic acid derivatives often initiates with decarboxylation at elevated temperatures.[5] Pyridine itself is a thermally stable aromatic heterocycle. Therefore, the decomposition of this compound is likely to be a multi-step process. An initial decarboxylation event may be followed by the degradation of the resulting biphenyl-like structure at higher temperatures. The onset of decomposition is predicted to be above 200 °C.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the thermal analysis of this compound.

Table 1: Differential Scanning Calorimetry (DSC) Data

| Parameter | Observed Value |

| Onset Temperature (°C) | |

| Peak Melting Temperature (°C) | |

| Enthalpy of Fusion (J/g) | |

| Decomposition Onset (°C) |

Table 2: Thermogravimetric Analysis (TGA) Data

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) |

| 1 | |||

| 2 | |||

| ... | |||

| Final |

Experimental Protocols

Detailed methodologies for the characterization of the thermal stability and decomposition of this compound are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated by integrating the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and the kinetics of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. Plot the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset and peak decomposition temperatures.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Caption: Workflow for Thermal Analysis.

Predicted Decomposition Pathway

This diagram illustrates a plausible decomposition pathway for this compound under thermal stress.

Caption: Predicted Decomposition Pathway.

Conclusion

References

- 1. This compound | C12H9NO2 | CID 2795575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H9NO2 | CID 2795575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 3-(Pyridin-3-yl)benzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 3-(Pyridin-3-yl)benzoic acid. This molecule, possessing both a pyridine and a benzoic acid moiety, is of significant interest in medicinal chemistry and materials science due to its potential for hydrogen bonding, metal coordination, and biological activity. Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for the rational design of new drugs and functional materials.

Introduction to Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in chemical research. These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these studies can elucidate its three-dimensional structure, vibrational modes, electronic properties, and reactivity. This information is invaluable for predicting its behavior in different chemical environments, its interaction with biological targets, and its potential for various applications.

Methodologies for Quantum Chemical Analysis

A typical quantum chemical investigation of a molecule like this compound involves a series of computational steps. The following protocols are based on established methodologies frequently reported in the scientific literature for similar organic molecules.[1][2][3][4][5]

Computational Details

Software: All calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Theoretical Level: The choice of theoretical method and basis set is critical for obtaining accurate results. A widely used and well-validated approach for organic molecules is Density Functional Theory (DFT) with the B3LYP functional.[1][2][5] This functional provides a good balance between computational cost and accuracy for a wide range of chemical systems.

Basis Set: The 6-311++G(d,p) basis set is a popular choice that provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing hydrogen bonding and non-covalent interactions.[1][2]

Experimental Protocols (for comparison)

While this guide focuses on computational studies, it is important to note that the calculated data are often validated against experimental results. Key experimental techniques include:

-

X-ray Crystallography: Provides the definitive solid-state structure of the molecule, including bond lengths, bond angles, and dihedral angles. This data is the gold standard for validating calculated geometries.[6][7]

-

FT-IR and FT-Raman Spectroscopy: These techniques measure the vibrational frequencies of the molecule. The experimental spectra can be compared with the calculated vibrational spectra to confirm the accuracy of the computational model and to aid in the assignment of vibrational modes.

-

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The calculated electronic transitions can be correlated with the experimental absorption maxima.

-

NMR Spectroscopy: Provides detailed information about the chemical environment of the atoms in the molecule. Calculated NMR chemical shifts can be compared with experimental data to further validate the computed structure.[1]

Data Presentation: Calculated Properties of this compound

The following tables summarize the types of quantitative data that would be obtained from a comprehensive quantum chemical study of this compound.

Optimized Geometrical Parameters

The first step in a computational study is to determine the lowest energy structure of the molecule. The following table presents a selection of key optimized geometrical parameters that would be calculated and compared with experimental X-ray diffraction data if available. For context, experimental data for the closely related isomer, 3-(4-Pyridyl)benzoic acid, shows a dihedral angle of 32.14(7)° between the benzene and pyridine rings.[6]

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (for comparison) |

| Bond Length (Å) | C-C (ring) | 1.39 - 1.41 | ~1.39 |

| C-N (pyridine) | ~1.34 | ~1.33 | |

| C-O (carboxyl) | ~1.21 (C=O), ~1.36 (C-OH) | ~1.22, ~1.31 | |

| O-H (carboxyl) | ~0.97 | ~0.96 | |

| Bond Angle (°) | C-C-C (benzene) | ~120 | ~120 |

| C-N-C (pyridine) | ~117 | ~117 | |

| O-C-O (carboxyl) | ~123 | ~123 | |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | Value would be calculated | 32.14 (for 3-(4-Pyridyl)benzoic acid)[6] |

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the FT-IR and FT-Raman spectra of the molecule. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

| O-H stretch | Value would be calculated | ~3000-2500 (broad) | Carboxylic acid O-H stretch |

| C=O stretch | Value would be calculated | ~1700-1680 | Carboxylic acid C=O stretch |

| C=C/C=N stretch | Value would be calculated | ~1600-1450 | Aromatic ring stretching |

| C-H stretch | Value would be calculated | ~3100-3000 | Aromatic C-H stretching |

| O-H bend | Value would be calculated | ~1440-1395 | In-plane O-H bend |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | Value would be calculated | Represents the ability to donate an electron. |

| LUMO Energy | Value would be calculated | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Value would be calculated | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment (Debye) | Value would be calculated | Measures the overall polarity of the molecule. |

Visualizations of Computational Workflows and Molecular Properties

Visual representations are essential for understanding complex relationships and workflows in computational chemistry.

General Workflow for Quantum Chemical Studies

The following diagram illustrates the typical workflow for a computational study of a molecule like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acu.edu.in [acu.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Molecular Modeling of 3-(Pyridin-3-yl)benzoic Acid Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a molecular modeling workflow for studying the interactions of 3-(Pyridin-3-yl)benzoic acid with a relevant biological target. Drawing upon established methodologies for similar small molecule inhibitors, this document outlines a hypothetical, yet plausible, investigation of this compound as an inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. The guide includes detailed experimental and computational protocols, data presentation in tabular format, and mandatory visualizations of the modeling workflow and the associated signaling pathway, created using Graphviz (DOT language).

Introduction

This compound is a small molecule featuring a biphenyl-like scaffold composed of a benzoic acid ring and a pyridine ring. This structural motif is of significant interest in medicinal chemistry, as the pyridine ring can serve as a crucial hydrogen bond acceptor, mimicking the adenine hinge-binding interaction of ATP in the active site of many protein kinases. Derivatives of pyridinyl-benzoic acid have been explored for various therapeutic applications, including as antibacterial and anticancer agents.

This guide presents a detailed framework for the molecular modeling of the parent compound, this compound, to elucidate its potential interactions with a representative protein kinase target, p38 MAPK. The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory cytokines and stress, making it a high-value target for the development of anti-inflammatory drugs. Many potent p38 MAPK inhibitors utilize a pyridine-based scaffold to engage with the kinase's hinge region.

Hypothetical Molecular Modeling Workflow

A typical molecular modeling study to investigate the binding of a small molecule like this compound to a protein target follows a structured workflow. This process begins with preparing the structures of both the ligand and the receptor, proceeds to docking simulations, and concludes with the analysis and interpretation of the results.

Detailed Methodologies

This section provides detailed protocols for the key computational and experimental procedures cited in this guide.

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking simulation using AutoDock Vina, a widely used open-source program.

-

Receptor Preparation:

-

Obtain the crystal structure of human p38 MAPK from the Protein Data Bank (PDB ID: 1A9U).

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms of the receptor.

-

Save the prepared receptor structure in the PDBQT file format, which includes atomic coordinates, charges, and atom types.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand structure in the PDBQT file format.

-

-

Grid Box Generation:

-

Identify the ATP-binding site in the p38 MAPK structure. This is typically a hydrophobic pocket located between the N- and C-lobes of the kinase, featuring a conserved "hinge" region (Met109-Gly110-Ala111 in p38).

-

Define a grid box that encompasses the entire binding site. For p38 MAPK (PDB: 1A9U), the center of the grid box can be set at the approximate coordinates of the co-crystallized inhibitor. A typical grid box size would be 25Å x 25Å x 25Å.

-

-

Docking Simulation:

-

Execute AutoDock Vina using a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box coordinates, and the desired output file name.

-

Set the exhaustiveness parameter (e.g., to 8 or higher) to control the thoroughness of the conformational search.

-

Vina will perform the docking simulation and rank the resulting binding poses based on their predicted binding affinity (in kcal/mol).

-

-

Results Analysis:

-

The output file will contain several binding poses of the ligand within the receptor's active site, along with their corresponding binding energy scores.

-

Visualize the lowest-energy (top-ranked) pose using molecular graphics software.

-

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues. Pay close attention to interactions with the key hinge region residues.

-

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a protein kinase using a luminescence-based assay.

-

Materials:

-

Recombinant human p38 MAPK alpha enzyme.

-

Kinase substrate (e.g., ATF2 peptide).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

This compound, dissolved in DMSO to create a stock solution.

-

384-well white assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the this compound in the kinase assay buffer.

-

In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted compound (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.

-

Add the Kinase Detection Reagent, which uses the newly synthesized ATP to drive a luciferase reaction, generating a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, data that could be generated from the molecular modeling and experimental studies described above.

Table 1: Molecular Docking Results for this compound with p38 MAPK

| Parameter | Value |

| PDB ID of Target | 1A9U |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity (kcal/mol) | -7.8 |

| Predicted Inhibition Constant (Ki, µM) | 1.5 |

| Key Hydrogen Bond Interactions | Met109 (Hinge), Lys53 |

| Key Hydrophobic Interactions | Leu75, Val83, Leu108, Ile140 |

| Other Notable Interactions | Pi-stacking with Phe169 |

Table 2: In Vitro Biological Activity Data

| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |

| This compound | p38 MAPK α | ADP-Glo™ | 2.1 |

| SB203580 (Reference Inhibitor) | p38 MAPK α | ADP-Glo™ | 0.05 |

Signaling Pathway Visualization

The p38 MAPK pathway is a central signaling cascade that responds to extracellular stress signals and inflammatory cytokines. Its activation leads to the phosphorylation of various downstream substrates, culminating in cellular responses such as inflammation, apoptosis, and cell cycle arrest.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, workflow for the molecular modeling of this compound as a potential inhibitor of p38 MAPK. By integrating computational techniques like molecular docking with experimental validation through in vitro kinase assays, researchers can effectively predict and confirm the binding mode and potency of small molecule candidates. The methodologies and data presentation formats provided herein serve as a template for conducting and reporting such studies, facilitating the rational design and development of novel kinase inhibitors for therapeutic use.

Methodological & Application

Synthesis of 3-(Pyridin-3-yl)benzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(pyridin-3-yl)benzoic acid and its derivatives. This class of compounds has garnered significant interest in the field of medicinal chemistry due to its prevalence in a variety of biologically active molecules, including potential anticancer and antibacterial agents. The core structure, featuring a pyridine ring linked to a benzoic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents.

The primary synthetic strategy highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds. This protocol will detail the synthesis of the parent compound, this compound, and provide a framework for the synthesis of its derivatives.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 199.21 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |

Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 3-[(6-(4-chlorophenylamino)pyridazin-3-yl)amino]benzoic acid | HT-29 (Colon Cancer) | 15.3 µM | --INVALID-LINK--[1] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivative | MCF-7 (Breast Cancer) | 18.7 µM | --INVALID-LINK--[2] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid derivative | HeLa (Cervical Cancer) | 17.84 µM | --INVALID-LINK--[2] |

| 3,6-diphenyl-[3][4][5]triazolo[3,4-b][3][5][6]thiadiazole derivative | K562 (Leukemia) | 15 µM | --INVALID-LINK--[2] |

| 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast Cancer) | 0.96 µM | --INVALID-LINK--[7] |

Antibacterial Activity of this compound Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| 3-(pyridin-3-yl)-2-oxazolidinone derivatives | S. aureus | 32–64 µg/mL | --INVALID-LINK--[8] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative IIC | Proteus mirabilis | 16 µg/mL | --INVALID-LINK--[6] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative IIC | Klebsiella pneumoniae | 64 µg/mL | --INVALID-LINK--[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 3-bromobenzoic acid and pyridine-3-boronic acid using a palladium catalyst.

Materials:

-

3-Bromobenzoic acid

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and triphenylphosphine (0.08 equiv).

-

Add palladium(II) acetate (0.02 equiv) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Expected Characterization Data (for analogous compounds):

-

¹H NMR (DMSO-d₆): δ 13.34 (s, 1H, COOH), 7.55-7.90 (m, 4H, Ar-H), and pyridine protons.

-

¹³C NMR (DMSO-d₆): δ 166.54 (C=O), and aromatic carbons in the range of 128-140 ppm.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

General Mechanism of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Anticancer Mechanism of Action (Hypothetical Pathway)

Many small molecule inhibitors target protein kinases involved in cancer cell signaling. While the specific target for this compound derivatives is not definitively established in the provided search results, a common mechanism involves the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival pathways like the PI3K/AKT pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway by a this compound derivative.

References

- 1. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 7. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(Pyridin-3-yl)benzoic Acid as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-3-yl)benzoic acid and its derivatives are valuable intermediates in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The presence of both a carboxylic acid and a pyridine ring provides a versatile scaffold for building complex molecular architectures through various chemical transformations, including amide bond formation and cross-coupling reactions. This document provides detailed application notes and protocols for the use of a key derivative, 3-pyridylboronic acid, in the synthesis of the FDA-approved anticancer drug, Vismodegib.

Introduction to this compound in API Synthesis

The unique structural features of this compound, combining an aromatic carboxylic acid with a basic pyridine moiety, make it an attractive building block in medicinal chemistry. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, while the pyridine ring can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. These properties allow for the construction of diverse molecular frameworks found in a range of therapeutic agents.

While direct use of this compound is documented, its derivative, 3-pyridylboronic acid, has gained significant attention as a key intermediate in the synthesis of several APIs. This document will focus on the practical application of 3-pyridylboronic acid in the synthesis of Vismodegib, a first-in-class Hedgehog signaling pathway inhibitor.

Case Study: Synthesis of Vismodegib

Vismodegib (tradename Erivedge) is an oral medication used for the treatment of metastatic basal-cell carcinoma.[1] Its mechanism of action involves the inhibition of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2][3] Aberrant activation of the Hh pathway is a critical driver in the pathogenesis of basal-cell carcinoma.[4]

The synthesis of Vismodegib involves a key Suzuki-Miyaura cross-coupling reaction to construct the biaryl core of the molecule, followed by an amide bond formation. A derivative of this compound, specifically 3-pyridylboronic acid, is a crucial component in the Suzuki coupling step.

Overall Synthetic Workflow

The synthesis of Vismodegib can be conceptually divided into three main stages:

-

Preparation of Key Intermediates: This includes the synthesis of 3-pyridylboronic acid and the second coupling partner, typically a halogenated aniline derivative.

-

Suzuki-Miyaura Cross-Coupling: Formation of the central biaryl linkage.

-

Amide Bond Formation: The final step to yield the Vismodegib molecule.

References

Application Notes and Protocols: 3-(Pyridin-3-yl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)benzoic acid is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. Its structure, incorporating both a pyridine ring and a benzoic acid moiety, offers multiple points for chemical modification, making it an attractive starting point for the design and synthesis of novel therapeutic agents. The pyridine ring can participate in hydrogen bonding and aromatic interactions, while the carboxylic acid group provides a handle for forming amides, esters, and other functional groups, allowing for the exploration of diverse chemical space.

Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A notable application of a more complex derivative is in the synthesis of the targeted cancer therapy, Nilotinib, highlighting the scaffold's relevance in developing clinically significant pharmaceuticals.[5]